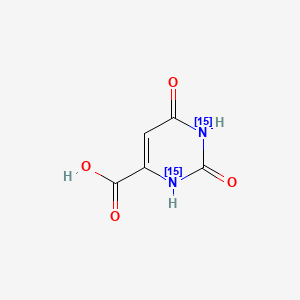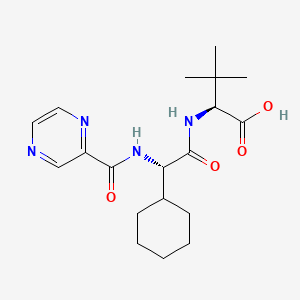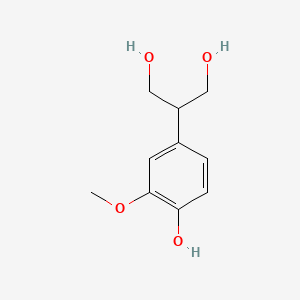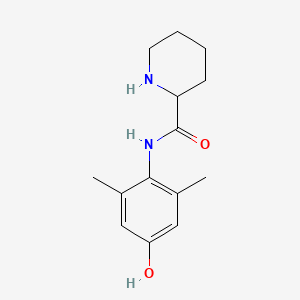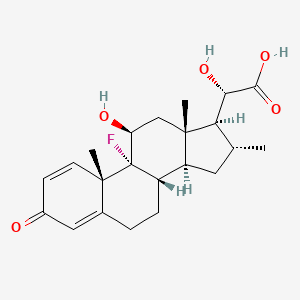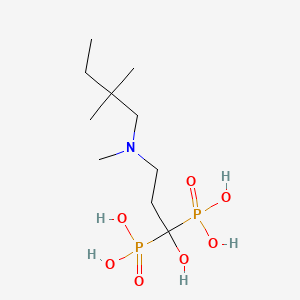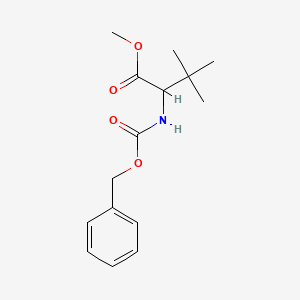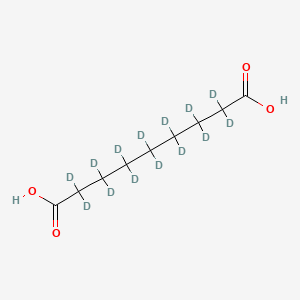
Nimbic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nimbic acid is a bioactive compound derived from the neem tree (Azadirachta indica). This compound has garnered attention due to its potential therapeutic properties, particularly in traditional medicine. This compound is known for its anti-inflammatory, anti-bacterial, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nimbic acid can be synthesized through the extraction of neem leaves using aqueous methanol. The extract is then purified through several chromatographic runs to isolate this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound during extraction and purification.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from neem leaves, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing the use of solvents and other chemicals to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Nimbic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Scientific Research Applications
Nimbic acid has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing other bioactive compounds.
Medicine: this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Mechanism of Action
Nimbic acid exerts its effects through several mechanisms:
Anti-Cancer: this compound induces apoptosis in cancer cells by activating the caspase cascade and causing mitochondrial dysfunction.
Anti-Inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-Bacterial: It disrupts bacterial cell membranes and inhibits the synthesis of essential proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its balanced profile of anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to induce apoptosis specifically in cancer cells while being non-toxic to normal cells makes it a promising candidate for further research and development .
Properties
CAS No. |
1794885-66-7 |
|---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.518 |
InChI |
InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-18(28)29)25(3)17(27)5-7-24(2,23(31)32)21(25)20(30)22(26)34-15/h5-8,11,14-16,20-22,30H,9-10H2,1-4H3,(H,28,29)(H,31,32)/t14-,15-,16-,20-,21+,22-,24-,25+,26-/m1/s1 |
InChI Key |
HJTQADUXZXDMJC-RSARTRMLSA-N |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)O)C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


